
1-Butene, 1,3-diphenyl-
Overview
Description
1-Butene, 1,3-diphenyl- is an organic compound with the molecular formula C16H16. It is a derivative of butene where two phenyl groups are attached to the first and third carbon atoms of the butene chain. This compound is known for its unique structural properties and is used in various chemical reactions and industrial applications.
Preparation Methods
1-Butene, 1,3-diphenyl- can be synthesized through several methods. One common synthetic route involves the dimerization of styrene in the presence of a palladium catalyst. The reaction typically occurs in an ionic liquid medium, such as hexafluorophosphate 1-butyl-3-methylimidazolium, at room temperature . Another method involves the reaction of acetophenone with thionyl chloride, followed by the addition of hydroxylamine hydrochloride, potassium hydroxide, and n-butyl bromide .
Chemical Reactions Analysis
1-Butene, 1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbonyl compounds.
Hydrogenation: The selective hydrogenation of 1,3-butadiene to produce 1-Butene, 1,3-diphenyl- is achieved using metal oxide-supported palladium catalysts.
Scientific Research Applications
Pharmaceutical Intermediates
One of the primary applications of 1-butene, 1,3-diphenyl- is as a pharmaceutical intermediate. The compound serves as a precursor in the synthesis of various bioactive molecules. For instance:
- Nitromethylation Method: A novel method for preparing (E)-1,3-diphenyl-4-nitro-1-butene has been developed, which showcases high yield and safety in operation. This compound's nitro group can be transformed into other functional groups such as amino or carboxyl groups, enhancing its utility in drug development .
Polymer Chemistry
The ability to undergo oligomerization makes 1-butene, 1,3-diphenyl- valuable in polymer chemistry. It can be used to create polymers with specific properties suitable for industrial applications.
Industrial Applications
The compound's unique properties allow it to be utilized in the production of specialty chemicals and materials used in coatings, adhesives, and sealants.
Data Tables
Case Studies
Case Study 1: Pharmaceutical Applications
A study focused on the synthesis of (E)-1,3-diphenyl-4-nitro-1-butene highlighted its role as an intermediate in drug synthesis. The method employed demonstrated a simple operation with high yield, making it a promising approach for pharmaceutical manufacturing .
Case Study 2: Polymer Development
Research into the cationic oligomerization process revealed that varying conditions could yield different oligomers with tailored properties. This flexibility allows for the development of materials with specific mechanical or thermal characteristics suitable for various applications .
Mechanism of Action
The mechanism of action of 1-Butene, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. For example, in the hydrogenation process, the compound adsorbs onto the active sites of the palladium catalyst, where it undergoes selective hydrogenation to form the desired product . The reaction kinetics and mechanisms are influenced by factors such as catalyst activity, metal dispersion, and the presence of promoters .
Comparison with Similar Compounds
1-Butene, 1,3-diphenyl- can be compared with other similar compounds, such as:
1-Butene, 3,3-dimethyl-1,1-diphenyl-: This compound has a similar structure but with additional methyl groups, which can affect its reactivity and applications.
1,3-Diphenyl-2-butene-1-one: This compound has a ketone functional group, making it useful in different chemical reactions and industrial applications.
1,3-Butadiene: While structurally simpler, it serves as a precursor for the synthesis of 1-Butene, 1,3-diphenyl- and other related compounds.
1-Butene, 1,3-diphenyl- stands out due to its unique structural properties and versatility in various chemical reactions and applications.
Biological Activity
1-Butene, 1,3-diphenyl- (C16H16) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
1-Butene, 1,3-diphenyl- is characterized by its molecular formula C16H16 and a molecular weight of 208.3 g/mol. The compound's structure features a butene backbone with two phenyl groups attached at the 1 and 3 positions.
Property | Value |
---|---|
Molecular Formula | C16H16 |
Molecular Weight | 208.3 g/mol |
Chemical Structure | Structure |
Cytotoxicity
Recent studies have demonstrated that derivatives of 1,3-diphenyl compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study focused on synthesized chalcone derivatives revealed that certain compounds showed higher cytotoxic effects on MCF-7 breast cancer cells compared to the reference drug Tamoxifen .
The following table summarizes the cytotoxic effects observed in different studies:
The biological activity of 1-butene, 1,3-diphenyl- is primarily attributed to its ability to induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and programmed cell death. The presence of phenyl groups enhances the compound's interaction with cellular targets, influencing its efficacy as an anticancer agent .
Antimicrobial Activity
Additionally, studies have indicated that compounds related to 1-butene, 1,3-diphenyl- exhibit antimicrobial properties against multidrug-resistant bacteria and fungi. This suggests that these compounds could be explored for their potential use in treating infections caused by resistant strains .
Study on Anticancer Properties
A notable study synthesized a series of chalcone derivatives based on the structure of 1-butene, 1,3-diphenyl-. These derivatives were evaluated for their anticancer properties against MCF-7 cells using the MTT assay. Results indicated that certain synthesized compounds had significant cytotoxicity with minimal effects on normal cells .
Study on Antimicrobial Effects
Another investigation assessed the antimicrobial activity of various derivatives of 1-butene, including those with phenolic structures. The study found effective inhibition against several bacterial strains, highlighting the compound's potential as an antimicrobial agent .
Properties
IUPAC Name |
[(E)-3-phenylbut-1-enyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-14H,1H3/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQWHYWLSGTMSL-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C=C/C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54140-12-4 | |
Record name | 1,1'-(1-Methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054140124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-(1-methylpropane-1,3-diyl)dibenzene, didehydro derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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